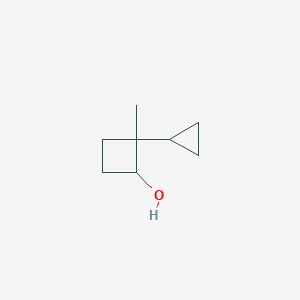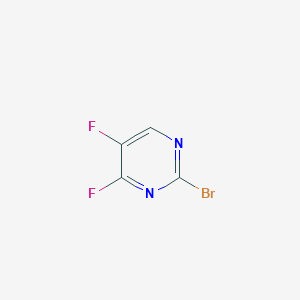
2-Bromo-4,5-difluoropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4,5-difluoropyrimidine: is a chemical compound with the molecular formula C₄HBrF₂N₂. It belongs to the class of pyrimidine derivatives and contains bromine and fluorine atoms. The compound’s systematic name is 5-Bromo-2,4-difluoropyrimidine. Its chemical structure consists of a pyrimidine ring with bromine and two fluorine substituents. The melting point of this compound is around 74-80°C .
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of 2-Bromo-4,5-difluoropyrimidine. One common method involves the bromination of 2,4-difluoropyrimidine using a brominating agent. The reaction proceeds as follows:
2,4-difluoropyrimidine+Br2→this compound
Industrial Production:: While specific industrial production methods are proprietary, manufacturers typically optimize the synthetic route for large-scale production. These processes involve efficient bromination and purification steps.
Chemical Reactions Analysis
Reactivity:: 2-Bromo-4,5-difluoropyrimidine can undergo various chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Reduction Reactions: Reduction of the pyrimidine ring may occur under appropriate conditions.
Other Transformations: Depending on the reaction conditions, it may undergo other transformations.
Brominating Agents: Br₂ or NBS (N-bromosuccinimide)
Reduction Conditions: Catalytic hydrogenation or metal hydrides (e.g., LiAlH₄)
Other Reagents: Various nucleophiles and bases
Major Products:: The major products formed during these reactions include different derivatives of this compound, such as substituted pyrimidines or reduced forms.
Scientific Research Applications
2-Bromo-4,5-difluoropyrimidine finds applications in various scientific fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Studied for its pharmacological properties.
Industry: Employed in the development of agrochemicals, pharmaceuticals, and materials.
Mechanism of Action
The exact mechanism by which 2-Bromo-4,5-difluoropyrimidine exerts its effects depends on its specific application. It may interact with cellular targets, enzymes, or receptors, leading to biological responses.
Comparison with Similar Compounds
Properties
Molecular Formula |
C4HBrF2N2 |
|---|---|
Molecular Weight |
194.96 g/mol |
IUPAC Name |
2-bromo-4,5-difluoropyrimidine |
InChI |
InChI=1S/C4HBrF2N2/c5-4-8-1-2(6)3(7)9-4/h1H |
InChI Key |
LDUJBKUDEUWUJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)Br)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


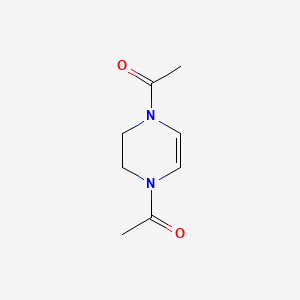
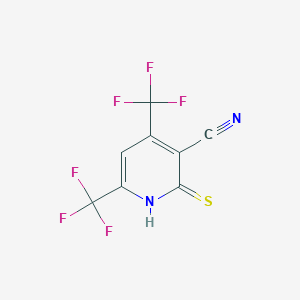
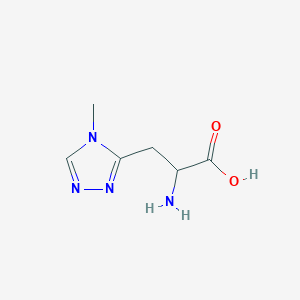

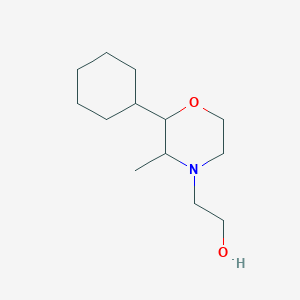

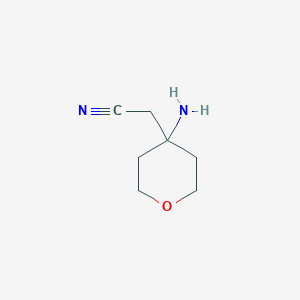
![5-Methylbenzo[c][1,2,5]oxadiazole-4-carbonitrile](/img/structure/B13101936.png)

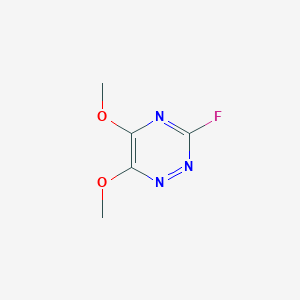
![1-Methoxydibenzo[b,d]furan-4-carboxylic acid](/img/structure/B13101952.png)
